molecular formula C17H13Cl2FN2O2S B2931725 2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate CAS No. 286841-40-5

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate

Cat. No.: B2931725
CAS No.: 286841-40-5
M. Wt: 399.26
InChI Key: WKKVCWKOLYDIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate is a useful research compound. Its molecular formula is C17H13Cl2FN2O2S and its molecular weight is 399.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Oxopropyl (Z)-N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A carbamimidothioate functional group.
  • Substituents that include a chloro and a fluoro group on the benzoyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and antiprotozoal effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

  • Antifungal Properties : The compound has been evaluated for its antifungal activity against various strains, demonstrating effective inhibition at certain concentrations.
  • Antibacterial Effects : Preliminary data suggest that it may inhibit the growth of specific bacterial strains, although further studies are required to quantify these effects.

Antiprotozoal Activity

The compound's potential as an antiprotozoal agent has been explored in several studies:

  • In vitro assays have indicated activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure may enhance its ability to penetrate cellular membranes, facilitating its action against protozoan pathogens.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in pathogen metabolism, leading to reduced viability.
  • Interaction with Cellular Targets : The presence of halogen substituents may enhance binding affinity to specific biological targets within pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • In Vivo Studies : Research involving murine models has demonstrated varying degrees of efficacy against T. brucei. In one study, a related compound showed a significant increase in mean relapse days compared to controls when administered intraperitoneally .
  • In Vitro Assays : Compounds structurally similar to this compound exhibited submicromolar IC50 values against T. brucei and Plasmodium falciparum, indicating potent antiprotozoal activity .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds have been studied, revealing favorable oral bioavailability and moderate systemic clearance rates, which are crucial for therapeutic efficacy .

Properties

IUPAC Name

2-oxopropyl N-(2-chloro-6-fluorobenzoyl)-N'-(4-chlorophenyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O2S/c1-10(23)9-25-17(21-12-7-5-11(18)6-8-12)22-16(24)15-13(19)3-2-4-14(15)20/h2-8H,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVCWKOLYDIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC(=NC1=CC=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.